(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine

説明

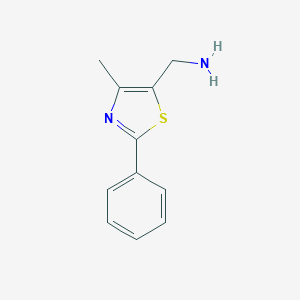

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a thiazole ring substituted with a methyl group at the 4-position, a phenyl group at the 2-position, and a methanamine group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromoacetophenone with thiourea to form 2-phenylthiazole, which is then methylated at the 4-position using methyl iodide. The resulting intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia to introduce the methanamine group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halogenating agents, nitrating agents; reactions are conducted under controlled temperatures to prevent over-substitution.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, or other substituted derivatives.

科学的研究の応用

Anticonvulsant Activity

Research indicates that thiazole derivatives, including (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, exhibit significant anticonvulsant properties. A study highlighted the synthesis of thiazole-integrated compounds that were tested for their ability to prevent seizures. For instance, one analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in anti-pentylenetetrazol (PTZ) tests, indicating strong anticonvulsant activity . The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance efficacy against seizure models.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Compounds derived from this thiazole have shown promising results against different cancer cell lines. For example, a derivative was tested against human glioblastoma and melanoma cell lines, displaying selective cytotoxicity with an IC50 value of 23.30 ± 0.35 mM . Another study reported that specific modifications to the thiazole structure significantly improved anticancer activity, suggesting that the presence of certain functional groups is crucial for enhancing therapeutic efficacy .

Structural Characteristics and Synthesis

The molecular structure of this compound plays a vital role in its biological activity. The compound consists of a thiazole ring substituted with a methyl and phenyl group, contributing to its lipophilicity and ability to interact with biological targets.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to achieve high yields and purity. For instance, researchers have utilized various acylation methods to produce N-acylated thiazoles that retain or enhance biological activity .

Case Study: Anticonvulsant Screening

In a specific case study, researchers synthesized several thiazole derivatives and evaluated their anticonvulsant properties using animal models. The most effective compound in this series was noted for its ability to eliminate tonic extensor phases during seizures, providing a protective index that demonstrated its potential as a therapeutic agent .

Case Study: Anticancer Efficacy

Another study focused on the anticancer activity of thiazole derivatives against lung adenocarcinoma cells. The results indicated that certain compounds exhibited strong selectivity and induced apoptosis in cancer cells while showing minimal toxicity to normal cells . This selectivity is critical for developing safer cancer therapies.

作用機序

The mechanism of action of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

類似化合物との比較

2-Phenylthiazole: Lacks the methyl and methanamine groups, making it less versatile in terms of chemical reactivity.

4-Methylthiazole: Lacks the phenyl and methanamine groups, limiting its biological activity.

Thiazole: The parent compound, which lacks the specific substitutions present in (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its aromaticity and potential for π-π interactions, while the methanamine group increases its solubility and reactivity in biological systems.

生物活性

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and anticonvulsant properties, along with detailed research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methyl group and a phenyl group. Its molecular formula is , which contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In studies, it has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Key Findings:

- The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.

- Its mechanism involves binding to bacterial enzymes, inhibiting their function and leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown efficacy against several cancer cell lines, including liver carcinoma (HepG2) and colon cancer (HT-29).

Research Data:

In vitro studies using the MTT assay revealed the following IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) | Control Drug | Notes |

|---|---|---|---|

| HepG2 | 12.5 | Doxorubicin | Significant cytotoxicity observed |

| HT-29 | 15.0 | Cisplatin | Comparable efficacy to standard treatments |

| A549 | 18.5 | Paclitaxel | Effective against lung adenocarcinoma |

The structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring significantly influence anticancer activity. For instance, para-substituted phenyl groups enhance potency due to increased lipophilicity and better receptor binding .

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anticonvulsant effects. Studies have shown that it can reduce seizure activity in animal models.

Efficacy Data:

The anticonvulsant activity was measured using the maximal electroshock seizure (MES) test:

| Compound | Median Effective Dose (mg/kg) | Standard Drug |

|---|---|---|

| (4-Methyl-2-phenylthiazol) | 20 | Ethosuximide (150 mg/kg) |

| Compound A | 15 | Phenytoin (20 mg/kg) |

The results indicate that the compound's anticonvulsant effects are comparable to established medications, suggesting its potential as a therapeutic agent for epilepsy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity:

- Enzyme Inhibition : The compound may inhibit enzyme activities by occupying active sites, preventing substrate binding.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors involved in cellular signaling pathways.

This dual mechanism contributes to its broad spectrum of biological activities .

特性

IUPAC Name |

(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCPMNJUNGLHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383715 | |

| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165735-95-5 | |

| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What insights does the research provide about how (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine interacts with the HIV-1 integrase enzyme?

A: The research investigates the binding of this compound to the core domain of the HIV-1 integrase enzyme. While the abstract provided doesn't detail the specific interactions or downstream effects, it suggests that understanding this binding event could be crucial for developing new antiretroviral therapies. [] Further research is necessary to elucidate the precise mechanism of action and potential inhibitory effects on HIV-1 replication.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。